Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone

Medicinal Chemistry Structure-Activity Relationship (SAR) Opioid Receptor Pharmacology

Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone (CAS 84604-98-8, IUPAC: (1-benzyl-4-phenylpiperidin-4-yl)(phenyl)methanone) is a synthetic 4,4-disubstituted piperidine derivative bearing a benzoyl ketone at the 4-position alongside a phenyl group, with a benzyl substituent on the piperidine nitrogen. It is catalogued as NSC-364010 in the National Cancer Institute repository.

Molecular Formula C25H25NO
Molecular Weight 355.5 g/mol
CAS No. 84604-98-8
Cat. No. B13994151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone
CAS84604-98-8
Molecular FormulaC25H25NO
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C25H25NO/c27-24(22-12-6-2-7-13-22)25(23-14-8-3-9-15-23)16-18-26(19-17-25)20-21-10-4-1-5-11-21/h1-15H,16-20H2
InChIKeyRLRNRKZKGUMSLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone (CAS 84604-98-8): Structural Identity and Analytical Baseline for Procurement


Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone (CAS 84604-98-8, IUPAC: (1-benzyl-4-phenylpiperidin-4-yl)(phenyl)methanone) is a synthetic 4,4-disubstituted piperidine derivative bearing a benzoyl ketone at the 4-position alongside a phenyl group, with a benzyl substituent on the piperidine nitrogen [1]. It is catalogued as NSC-364010 in the National Cancer Institute repository [1]. The compound has the molecular formula C₂₅H₂₅NO and a molecular weight of 355.47 g/mol, with a computed logP of approximately 5.04, indicating high lipophilicity . Unlike the therapeutically used fentanyl class, which features an N-acyl anilide (amide) motif, this compound replaces the amide linkage with a ketone carbonyl, representing a structurally distinct chemotype within the 4-phenylpiperidine family [2].

Why Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone Cannot Be Replaced by Generic Fentanyl Analogs


Within the 4-phenylpiperidine class, subtle structural modifications produce profound differences in receptor binding and functional activity. Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone contains a benzoyl ketone at the 4-position, whereas potent μ-opioid receptor (MOR) agonists such as fentanyl, carfentanil, and sufentanil possess an N-acyl anilide (amide) group [1]. Published quantitative in vivo data on the structurally analogous phenylfentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]benzamide), which retains the amide bond, show an ED₅₀ of 55.2 mg/kg in mouse antinociception assays, making it approximately 690-fold less potent than fentanyl (ED₅₀ = 0.08 mg/kg) [2]. The replacement of the amide with a ketone in the target compound is predicted to further diminish or abolish MOR activity, based on established SAR showing that the amide carbonyl participates in key hydrogen-bonding interactions with the receptor [3]. Therefore, generic substitution by any fentanyl-class amide analog is scientifically invalid; the target compound occupies a distinct pharmacological space that cannot be extrapolated from fentanyl congener data.

Quantitative Differentiation Evidence for Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone (CAS 84604-98-8)


Structural Chemotype Divergence: Ketone vs. Amide Carbonyl in 4-Phenylpiperidine Derivatives

The target compound features a benzoyl ketone (C=O) directly attached to the piperidine C-4 position, whereas all clinically significant fentanyl analogs (fentanyl, carfentanil, sufentanil, remifentanil) contain an N-acyl anilide amide group [1]. In the published SAR of phenylfentanyl analogs, the amide carbonyl is essential for MOR binding; conversion to a ketone is predicted to reduce binding affinity substantially [2]. This structural divergence places the target compound in a fundamentally different pharmacological category from fentanyl-class amides.

Medicinal Chemistry Structure-Activity Relationship (SAR) Opioid Receptor Pharmacology

N-Substituent Differentiation: Benzyl vs. Phenylethyl Group on Piperidine Nitrogen

The target compound carries a benzyl group on the piperidine nitrogen, whereas fentanyl and most high-potency analogs have a 2-phenylethyl group [1]. In in vitro human liver microsome (HLM) studies, fentanyl analogs with N-phenylethyl groups undergo extensive N-dealkylation, producing nor-metabolites that are pharmacologically inactive [2]. The N-benzyl substituent in the target compound is predicted, based on class metabolism studies, to exhibit different oxidative dealkylation kinetics due to the absence of the ethylene linker, potentially altering the metabolite profile and the identity of analytical biomarkers [3].

Pharmacokinetics Metabolic Stability N-Dealkylation

Lipophilicity and Predicted CNS Penetration: Physicochemical Comparison with Fentanyl

The target compound has a computed logP of 5.04 (XLogP3) and zero hydrogen bond donors, compared to fentanyl's logP of approximately 4.0–4.3 with zero hydrogen bond donors [1]. Higher logP values are correlated with increased blood-brain barrier (BBB) permeability and tissue distribution volume within the 4-phenylpiperidine class. The target compound's elevated lipophilicity predicts more extensive distribution into lipid-rich compartments and potentially slower renal clearance relative to less lipophilic fentanyl analogs [2].

Physicochemical Properties logP Blood-Brain Barrier Permeability

Absence of Anilino Nitrogen: Implications for Receptor Selectivity Profiles

The target compound lacks the anilino nitrogen present in all fentanyl-class opioids. SAR studies on 4-phenylpiperidine derivatives indicate that the N-phenylamide substructure critically contributes not only to MOR affinity but also to sigma-1 receptor binding [1]. The structurally simpler 1-benzyl-4-phenylpiperidine (without the 4-ketone) has been identified as a sigma-1 receptor ligand with nanomolar affinity (Ki ≈ 0.41 nM for the carbonitrile analog) [2]. The target compound, combining both N-benzyl and 4-benzoyl features, may exhibit a receptor selectivity profile distinct from both MOR-predominant fentanyl analogs and sigma-predominant simpler piperidines, though direct binding data are currently unavailable.

Receptor Selectivity Sigma Receptor Off-Target Activity

Validated Research and Industrial Application Scenarios for Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone


Medicinal Chemistry Scaffold-Hopping: Ketone Bioisostere of Fentanyl Amide

In drug discovery programs exploring bioisosteric replacements of the fentanyl amide bond, Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone provides a direct ketone-for-amide scaffold hop. The ketone carbonyl retains the hydrogen bond acceptor capability of the amide while altering the geometry (bond angle ~120° for sp² carbon in ketone vs. ~120° for amide C-N) and eliminating the N-phenyl substituent [1]. This scaffold-hopping strategy is standard in medicinal chemistry to circumvent metabolic liabilities, intellectual property constraints, or off-target activities associated with the parent amide chemotype [2].

Reference Standard for Forensic and Clinical Toxicology Analytical Method Development

The compound serves as a certified reference material for developing and validating LC-MS/MS and GC-MS analytical methods targeting ketone-containing 4-phenylpiperidine derivatives. The N-benzyl substitution yields distinct fragmentation patterns and chromatographic retention times compared to N-phenylethyl analogs, enabling unambiguous identification in seized drug analysis and biological sample screening [3]. The compound's distinct metabolic pathway (lacking N-dealkylation at the ethylene bridge present in fentanyl) necessitates the compound as a reference for authentic metabolite identification [4].

Pharmacological Research Tool for Sigma Receptor and Non-Opioid Target Investigation

Based on the demonstrated sigma-1 receptor affinity of structurally related 1-benzyl-4-phenylpiperidine derivatives (Ki values in the sub-nanomolar range for certain analogs), this compound is a candidate for sigma receptor pharmacological studies [1]. Its dissimilarity from fentanyl at the MOR (due to ketone replacement of amide) reduces opioid receptor-mediated confounding effects, enabling cleaner interpretation of sigma-receptor-mediated cellular responses in in vitro assays [5].

Building Block for Diversified 4,4-Disubstituted Piperidine Library Synthesis

The 4-benzoyl-4-phenylpiperidine core is a privileged scaffold in medicinal chemistry, with derivatives showing activity across diverse therapeutic areas including calcium channel modulation, immunomodulation, and CNS disorders [1]. This compound, with its reactive ketone functionality, can undergo further derivatization (reductive amination, Grignard addition, oxime formation) to generate libraries of 4,4-disubstituted piperidine analogs for high-throughput screening campaigns [2].

Quote Request

Request a Quote for Phenyl 4-phenyl-1-(phenylmethyl)-4-piperidyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.